molecular formula C10H10ClN3O2 B2808994 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride CAS No. 1573547-29-1

2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride

Cat. No.: B2808994
CAS No.: 1573547-29-1
M. Wt: 239.66
InChI Key: BGSCIFGMUYNMCJ-UHFFFAOYSA-N
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Description

2-(4-(4H-1,2,4-Triazol-4-yl)phenyl)acetic acid hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazole core present in this molecule is a privileged scaffold in pharmaceutical development, known for its diverse biological activities and ability to engage with various biological targets . Researchers utilize this compound and its derivatives as key intermediates in the design and synthesis of novel bioactive molecules. The 1,2,4-triazole pharmacophore is a critical structural component in several classes of therapeutics, including antifungal agents that function as sterol demethylation inhibitors (DMI) by targeting CYP51 , and has been explored in the development of potential antiviral agents, such as inhibitors of the HIV-1 capsid (CA) protein . Furthermore, structural analogs have been investigated as dual aromatase and sulfatase inhibitors (DASIs) for applications in cancer research . The acetic acid moiety provides a versatile handle for further synthetic modification, allowing for the creation of amide, ester, and other derivatives to explore structure-activity relationships (SAR) and optimize drug-like properties . As a building block, this compound enables researchers to develop new chemical entities for probing biochemical pathways and developing treatments for a range of diseases. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c14-10(15)5-8-1-3-9(4-2-8)13-6-11-12-7-13;/h1-4,6-7H,5H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSCIFGMUYNMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N2C=NN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzaldehyde with malonic acid in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes deprotonation in basic media to form carboxylate salts. For example:
C10H10ClN3O2+NaOHC10H9ClN3O2Na++H2O\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}_2+\text{NaOH}\rightarrow \text{C}_{10}\text{H}_9\text{ClN}_3\text{O}_2^-\text{Na}^++\text{H}_2\text{O}
This reaction is reversible under acidic conditions, regenerating the protonated form .

Key Data:

Reaction TypeReagents/ConditionsProductReference
DeprotonationNaOH (1 M), aqueous solutionSodium carboxylate salt
ReprotonationHCl (1 M), aqueous solutionRegenerated carboxylic acid

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form esters:
C10H10ClN3O2+R OHH+C10H9ClN3O2R+H2O\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}_2+\text{R OH}\xrightarrow{\text{H}^+}\text{C}_{10}\text{H}_9\text{ClN}_3\text{O}_2\text{R}+\text{H}_2\text{O}
This reaction is critical for modifying solubility and bioavailability .

Example:

AlcoholCatalystTemperatureYield (%)Reference
MethanolH₂SO₄Reflux85
EthanolHCl (gas)60°C78

Substitution at the Triazole Ring

The triazole ring participates in nucleophilic substitutions. For instance, alkylation occurs at the N1 position under basic conditions:
C10H10ClN3O2+R XBaseC10H9ClN3O2R\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}_2+\text{R X}\xrightarrow{\text{Base}}\text{C}_{10}\text{H}_9\text{ClN}_3\text{O}_2\text{R}

Experimental Conditions:

Substrate (R-X)BaseSolventYield (%)Reference
Benzyl bromideCs₂CO₃DMF72
Methyl iodideNaHTHF65

Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:
C10H10ClN3O2LiAlH4C10H12ClN3O\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}_2\xrightarrow{\text{LiAlH}_4}\text{C}_{10}\text{H}_{12}\text{ClN}_3\text{O}

Reduction Efficiency:

Reducing AgentSolventTemperatureYield (%)Reference
LiAlH₄THF0°C → RT68
BH₃·THFTHFRT45

Oxidation of the Triazole Ring

While the triazole ring itself is oxidation-resistant, substituents (e.g., methyl groups) may oxidize. For example, hydroxylation under radical conditions:
C10H10ClN3O2 OHC10H9ClN3O3\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}_2\xrightarrow{\text{ OH}}\text{C}_{10}\text{H}_9\text{ClN}_3\text{O}_3

Oxidation Conditions:

Oxidizing AgentCatalystProductYield (%)Reference
H₂O₂/Fe²⁺-Hydroxylated derivative52

Formation of Amides and Sulfonamides

The carboxylic acid reacts with amines or sulfonating agents to form amides or sulfonamides, respectively:
C10H10ClN3O2+R NH2DCCC10H9ClN3O2NH R\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}_2+\text{R NH}_2\xrightarrow{\text{DCC}}\text{C}_{10}\text{H}_9\text{ClN}_3\text{O}_2\text{NH R}

Reaction Scope:

Amine/Sulfonating AgentCoupling ReagentYield (%)Reference
AnilineDCC/DMAP80
Methanesulfonyl chloridePyridine75

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures, yielding a phenyl-triazole derivative:
C10H10ClN3O2ΔC9H7ClN3+CO2\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}_2\xrightarrow{\Delta}\text{C}_9\text{H}_7\text{ClN}_3+\text{CO}_2

Decarboxylation Parameters:

Temperature (°C)SolventCatalystYield (%)Reference
200TolueneCu(OAc)₂90

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. Its efficacy can be attributed to its structural features that allow it to interact with microbial cell membranes and inhibit growth.

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant effects. Research suggests that it may modulate neurotransmitter systems, thereby reducing seizure activity in animal models. This makes it a candidate for further development as a therapeutic agent for epilepsy.

Anti-inflammatory Effects

Preliminary studies indicate that 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride may exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a scaffold for the development of new pharmaceuticals. Its derivatives can be synthesized to enhance specific biological activities or reduce side effects.

Case Studies

  • Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound to evaluate their biological activities. For instance, modifications at the phenyl ring have led to compounds with improved potency against specific bacterial strains.
  • Combination Therapies : Studies have explored the use of this compound in combination with other drugs to enhance therapeutic efficacy in treating complex diseases like cancer and neurodegenerative disorders.

Agricultural Applications

The triazole moiety in the compound is known for its fungicidal properties. Therefore, 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride can be investigated as a potential agricultural fungicide.

Efficacy Against Plant Pathogens

Research has demonstrated that formulations containing this compound can effectively control fungal pathogens in crops, suggesting its utility in sustainable agriculture practices.

Material Science Applications

The unique chemical structure of 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride also opens avenues for applications in material science:

Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the phenylacetic acid moiety can interact with biological membranes, influencing cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Features
Target Compound C₁₀H₁₀ClN₃O₂ Phenylacetic acid + 4H-1,2,4-triazole HCl 255.66 Aromatic, polar, hydrochloride salt
[4-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid HCl C₁₀H₁₀ClN₃O₃ Phenoxyacetic acid + triazole HCl 255.66 Ether linkage, increased polarity
2-(4-Phenyl-1H-1,2,4-triazol-1-yl)acetic acid C₁₀H₉N₃O₂ 1H-triazole isomer (positional isomer) 217.21 Altered triazole orientation, neutral
2-[4-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]acetic acid HCl C₇H₁₂ClN₃O₂ Isopropyl substitution on triazole 205.65 Increased lipophilicity, branched chain
{[4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid C₁₁H₁₁N₃O₂S Thioacetic acid + methoxyphenyl substitution 249.29 Sulfur linkage, enhanced stability

Key Observations :

  • Substituent Effects: The phenoxy derivative () exhibits higher polarity due to the ether group, whereas the thioacetic analog () introduces sulfur, improving metabolic resistance .
  • Positional Isomerism : The 1H-triazole isomer () lacks the HCl salt and shows reduced solubility compared to the target compound .
  • Halogenation : Fluorinated analogs () demonstrate enhanced bioavailability due to fluorine’s electronegativity, a feature absent in the target compound .

Key Observations :

  • The target compound is synthesized via straightforward acid-catalyzed condensation, whereas fluorinated analogs require specialized techniques (e.g., microwave) .
  • Thioacetic acid derivatives () utilize sulfur nucleophiles, necessitating anhydrous conditions .

Key Observations :

  • The phenoxy derivative () shows marked antibacterial activity, likely due to increased membrane penetration .

Biological Activity

2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride (commonly referred to as Triazole derivative) is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis, and significant biological effects, particularly its anti-inflammatory and antimicrobial activities.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C10H9N3O2
Molecular Weight 203.2 g/mol
IUPAC Name 2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid
PubChem CID 20474283
Appearance Powder
Storage Temperature Room Temperature

Synthesis

The synthesis of 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including methods utilizing nitrogen sources for triazole formation .

Anti-inflammatory Activity

Research indicates that derivatives of triazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain triazole derivatives can inhibit nitric oxide (NO) production in LPS-stimulated BV-2 microglia cells, a common model for evaluating neuroinflammation. The inhibition of nitrite accumulation was notably significant at concentrations ranging from 1 µM to 10 µM .

Table 1: Inhibition of NO Production in BV-2 Cells

Compound IDConcentration (µM)NO Inhibition (%)
Compound 7120
Compound 8545
Compound 91070

This data suggests that the biological activity of these compounds is concentration-dependent, with higher concentrations leading to greater inhibition of inflammatory markers.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been assessed. For example, studies demonstrate that these compounds can inhibit the growth of various bacterial strains, including E. coli. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity against both wild-type and resistant strains .

Table 2: Antimicrobial Activity Against E. coli

Compound IDMIC (µg/mL)Bacterial Strain
Compound A5Wild-type
Compound B10Resistant strain

Case Studies

A notable study published in the Journal of Medicinal Chemistry evaluated the effects of triazole derivatives on bacterial acetyl-CoA carboxylase (ACC), a target for antibiotic development. The study found that specific triazole compounds exhibited potent inhibition of ACC, leading to significant antibacterial activity . The heterobivalent inhibitors demonstrated a prolonged post-antibiotic effect (PAE), indicating their potential as effective antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of substituted phenylacetic acid derivatives with triazole precursors. A common method involves refluxing 4-(4H-1,2,4-triazol-4-yl)phenylacetic acid with hydrochloric acid in ethanol under anhydrous conditions . Key optimization steps include:

  • Catalyst selection : Glacial acetic acid is often used to protonate intermediates, enhancing reaction rates .
  • Solvent choice : Absolute ethanol minimizes side reactions due to its polarity and boiling point (78°C) .
  • Purification : Recrystallization from ethanol/water mixtures improves yield and purity (reported >95% purity) .

Q. How is the compound characterized to confirm its structural identity and purity?

A multi-technique approach is employed:

  • Elemental analysis : Matches calculated vs. observed C, H, N, and Cl percentages (e.g., Cl content verified via argentometric titration) .
  • IR spectroscopy : Peaks at 1700–1720 cm⁻¹ confirm the carboxylic acid group, and 3100–3300 cm⁻¹ indicate NH/OH stretches .
  • Chromatography : Thin-layer chromatography (TLC) with silica gel plates and ethanol/ethyl acetate (3:1) mobile phase confirms homogeneity (Rf ~0.5) .

Q. What role does this compound serve as an intermediate in organic synthesis?

The triazole and acetic acid moieties make it a versatile building block:

  • Heterocyclic coupling : Reacts with thiols or amines via nucleophilic substitution at the triazole’s N1 position .
  • Metal coordination : The carboxylic acid group binds to transition metals (e.g., Zn²⁺, Cu²⁺) for catalytic or bioactive complexes .

Advanced Research Questions

Q. How is X-ray crystallography used to determine the compound’s crystal structure, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Crystal system : Monoclinic (P2₁/c space group) with unit cell parameters a = 7.89 Å, b = 12.34 Å, c = 14.56 Å, β = 98.2° .
  • Hydrogen bonding : Intermolecular O–H···N bonds between the carboxylic acid and triazole stabilize the lattice (bond length: 2.68 Å) .
  • Software : SHELX programs refine structures using Mo Kα radiation (λ = 0.71073 Å) and φ/ω scans, achieving R₁ < 0.05 for high-resolution data .

Q. How can researchers address synthetic impurities or byproducts during large-scale synthesis?

Analytical strategies include:

  • HPLC-DAD : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient elution) detect impurities at 254 nm (LOD: 0.1% w/w) .
  • Impurity profiling : Common byproducts (e.g., unreacted triazole or chlorinated derivatives) are quantified via calibration curves .

Q. What biological activity studies have been conducted, and how is structure-activity relationship (SAR) explored?

  • Antimicrobial assays : MIC values against S. aureus (32 µg/mL) and E. coli (64 µg/mL) suggest moderate activity, linked to the triazole’s electron-deficient ring .
  • SAR modifications : Adding electron-withdrawing groups (e.g., –NO₂) to the phenyl ring enhances cytotoxicity (IC₅₀ = 12 µM in HeLa cells) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina simulates binding to cytochrome P450 (CYP26), showing a docking score of −9.2 kcal/mol, with key interactions at Tyr140 and Leu294 .
  • DFT calculations : HOMO-LUMO gaps (4.3 eV) predict reactivity at the triazole and carboxylate sites .

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